molecular formula C24H21N5O2S B2762465 3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1788561-08-9

3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2762465
CAS RN: 1788561-08-9
M. Wt: 443.53
InChI Key: MWHGEJUFEYUUIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3,4]thiadiazol-7-ium hydroxides, which are structurally similar to the compound , has been described in the literature . The synthesis involves a one-pot, three-component reaction in water. The reactants include aryl glyoxal monohydrates, quinoline-2,4-diol, and 2-amino-[1,3,4]thiadiazole . This green protocol is characterized by the use of readily available catalyst and reactants, short reaction times, operational simplicity, and high yields of products .

Scientific Research Applications

Cancer Research and PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway plays a crucial role in tumorigenesis, progression, and prognosis of various cancers. Researchers have explored PI3K inhibitors as potential therapeutic agents for cancer treatment . Investigating the effects of our compound on PI3K activity and downstream signaling pathways could provide valuable insights.

Antiviral Activity

Studies have examined the antiviral properties of related compounds. For instance, 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-6-yl)ethanone demonstrated moderate antitumor activity against kidney cancer cells. Further investigations into the antiviral potential of our compound, particularly against specific viruses, could be worthwhile .

Drug Design and Optimization

Researchers might use our compound as a scaffold for drug design. By modifying its substituents, they could create derivatives with enhanced pharmacological properties. Computational studies, molecular docking, and structure-activity relationship (SAR) analyses could guide this process.

Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis. Hence, PI3K inhibitors have attracted significant interest for the treatment of cancer. Source Screening for antitumor activity has been performed in the case of 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone, and this compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia. Source

properties

IUPAC Name

5-(4-ethoxyphenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-3-31-17-10-8-16(9-11-17)20-14-22(28(2)27-20)23(30)25-19-7-5-4-6-18(19)21-15-29-12-13-32-24(29)26-21/h4-15H,3H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHGEJUFEYUUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide

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